3-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-7-chloro-4-phenyl-2-quinolinol
Overview
Description
3-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-7-chloro-4-phenyl-2-quinolinol is a useful research compound. Its molecular formula is C25H18ClN5OS and its molecular weight is 472.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.0920591 g/mol and the complexity rating of the compound is 751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is alpha-synuclein (α-syn) . Alpha-synuclein is a small protein localized in the presynaptic terminal, and it plays a significant role in the pathogenesis of Parkinson’s disease (PD) .
Mode of Action
The compound interacts with alpha-synuclein, inhibiting its aggregation . In pathological conditions, alpha-synuclein forms amyloid aggregates that lead to neurotoxicity and neurodegeneration . By preventing the aggregation of alpha-synuclein, the compound can potentially mitigate these harmful effects .
Biochemical Pathways
The compound affects the biochemical pathway involving alpha-synuclein. In the misfolded state, the aggregation of alpha-synuclein into amyloid fibrils leads to neuronal pathological inclusions located both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, the mitochondrial damage, and the oxidative stress .
Pharmacokinetics
The compound’s ability to prevent neurodegeneration produced by the neurotoxin mptp suggests that it may have favorable pharmacokinetic properties .
Result of Action
The compound has shown promising neuroprotective effects. It has displayed the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia as well as to affect the levels of PD markers after the administration of the same neurotoxin .
Properties
IUPAC Name |
7-chloro-4-phenyl-3-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN5OS/c1-2-14-31-23(17-10-12-27-13-11-17)29-30-25(31)33-22-21(16-6-4-3-5-7-16)19-9-8-18(26)15-20(19)28-24(22)32/h2-13,15H,1,14H2,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAYZONDOCLWNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SC2=C(C3=C(C=C(C=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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